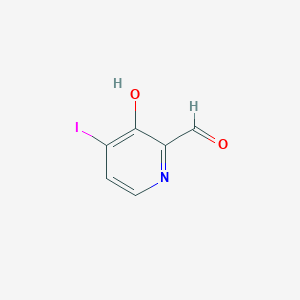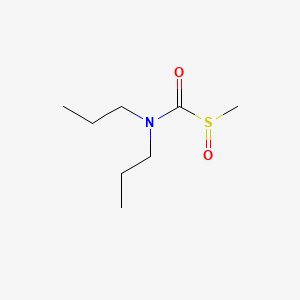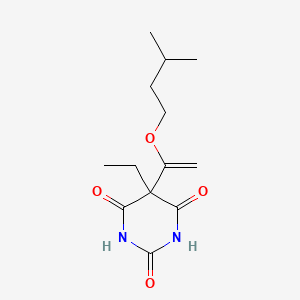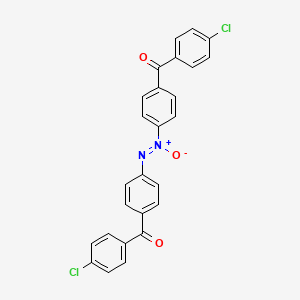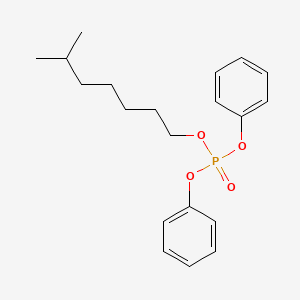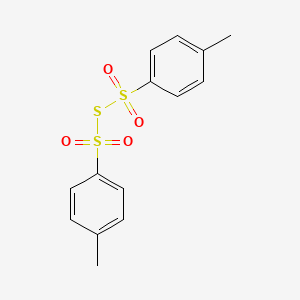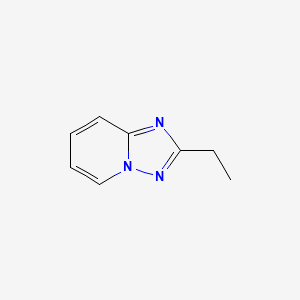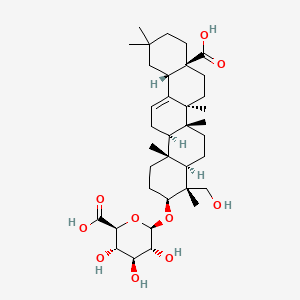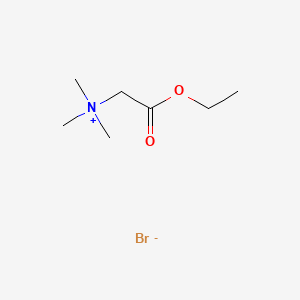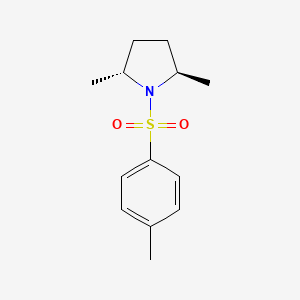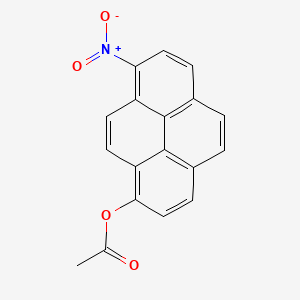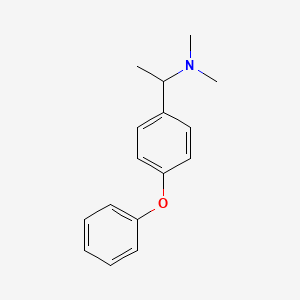
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane; cyclopenta-2,4-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron(2+) is a complex organometallic compound This compound features a unique combination of cyclopentadienyl, diphenylphosphane, palladium, and iron components, making it a subject of interest in various fields of chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cyclopentadienyl ligands to iron and palladium centers. One common method includes the reaction of cyclopenta-1,4-dien-1-yl(diphenyl)phosphane with a palladium(II) chloride precursor in the presence of an iron(II) salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions under stringent conditions to maintain purity and yield. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, is essential to obtain the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iron center, leading to the formation of iron(III) species.
Reduction: Reduction reactions can occur at the palladium center, converting palladium(II) to palladium(0).
Substitution: Ligand substitution reactions are common, where the diphenylphosphane ligands can be replaced by other phosphane ligands or donor molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, hydrazine, or other hydride donors.
Substitution Reagents: Various phosphane ligands, amines, or other donor molecules.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce palladium(0) species. Substitution reactions typically result in new organometallic complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki and Heck reactions. Its unique structure allows for efficient electron transfer and stabilization of reactive intermediates.
Biology
While direct biological applications are less common, derivatives of this compound may be explored for their potential in bioinorganic chemistry, particularly in the study of metalloenzymes and their synthetic analogs.
Medicine
Research into the medicinal applications of this compound is ongoing, with potential uses in drug delivery systems and as a component of metal-based drugs. Its ability to coordinate with various ligands makes it a candidate for targeted therapy.
Industry
In industry, this compound is valuable in the production of electronic materials and as a catalyst in polymerization reactions. Its stability and reactivity make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves coordination chemistry principles. The cyclopentadienyl and diphenylphosphane ligands create a stable environment for the metal centers, facilitating various catalytic processes. The palladium center is particularly active in cross-coupling reactions, while the iron center can participate in redox reactions.
Molecular Targets and Pathways
The primary molecular targets are the substrates involved in the catalytic reactions. The pathways include electron transfer processes and the formation of reactive intermediates that lead to the desired products.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)ferrocene: A similar compound with two diphenylphosphane ligands coordinated to an iron center.
Palladium(II) chloride complexes: Various palladium(II) chloride complexes with different ligands.
Cyclopentadienyl iron complexes: Compounds with cyclopentadienyl ligands coordinated to iron.
Uniqueness
The uniqueness of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane; cyclopenta-2,4-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron(2+) lies in its combination of palladium and iron centers with cyclopentadienyl and diphenylphosphane ligands. This combination provides a versatile platform for various catalytic and electronic applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and unique features
Properties
Molecular Formula |
C34H28Cl2FeP2Pd |
|---|---|
Molecular Weight |
731.7 g/mol |
IUPAC Name |
cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h1-7,9-13H,8H2;1-13,17H;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI Key |
LUZGLBQQBMYWJR-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CC(=[C-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2C=CC=[C-]2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



